十一烷基异硫氰酸酯

描述

Synthesis Analysis

The synthesis of isothiocyanates, including undecyl isothiocyanate, has been a subject of research. A recent advancement in the synthesis of isothiocyanates categorizes synthetic methods into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) . A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

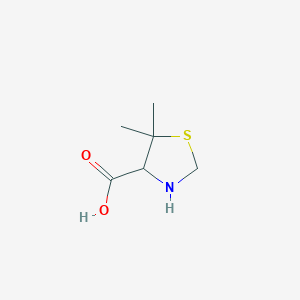

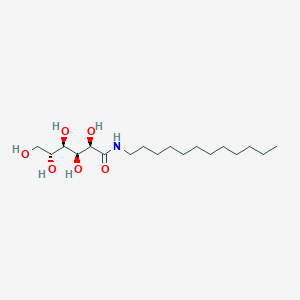

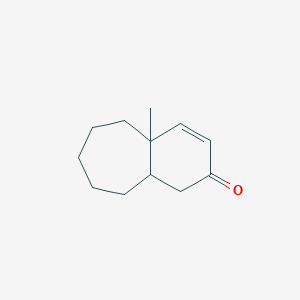

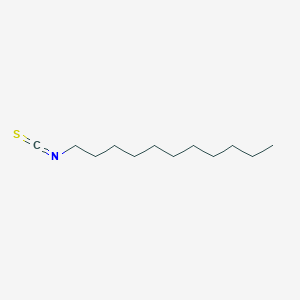

The molecular structure of undecyl isothiocyanate is characterized by a chain of 11 carbon atoms attached to an isothiocyanate functional group (-N=C=S) . The structure of isothiocyanates can influence their lipophilicity and hydrophilicity, which in turn can affect their biological activities .Chemical Reactions Analysis

Isothiocyanates, including undecyl isothiocyanate, can react with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .科学研究应用

异硫氰酸酯在疾病预防和治疗中的作用

- 已经探索了异硫氰酸酯(包括十一烷基异硫氰酸酯)的疾病预防和治疗作用,特别是在细胞和动物模型中。研究表明它们具有减轻一系列疾病的潜力,从癌症到自闭症,通常来源于十字花科蔬菜,如西兰花和豆瓣菜 (Palliyaguru、Yuan、Kensler 和 Fahey,2018)。

抗菌特性

- 研究表明异硫氰酸酯(包括十一烷基异硫氰酸酯)具有抗菌活性。例如,它们已被评估对耐甲氧西林金黄色葡萄球菌 (MRSA) 的作用,其有效性因其化学结构和浓度而异 (Dias、Aires 和 Saavedra,2014)。

在有机化学中的应用

- 异硫氰酸酯(包括十一烷基异硫氰酸酯)是有机合成中有价值的中间体。它们的反应性质使它们可用于构建各种化学化合物,在农用化学、制药等领域有应用 (Lamberth,2021)。

化学预防作用

- 异硫氰酸酯因其化学预防特性而被广泛研究,特别是针对癌症。它们通过多种机制抑制致癌作用,包括诱导解毒致癌物的酶和促进癌前细胞的凋亡 (Hecht,2000)。

纳米技术应用

- 人们越来越关注在纳米技术中使用异硫氰酸酯,例如十一烷基异硫氰酸酯。例如,它们在壳聚糖等纳米颗粒中的包封可以增强它们的稳定性和溶解性,从而增加它们的治疗应用潜力 (Uppal、Kaur、Kumar、Kaur、Shukla 和 Mehta,2018)。

作用机制

Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They also induce oxidative stress and suppress the metastasis potential of certain cancer cells .

安全和危害

未来方向

Isothiocyanates, including undecyl isothiocyanate, have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry . Future research may focus on further understanding the structure-activity relationship of isothiocyanate-tubulin interactions , the development of eco-friendly non-conventional extraction methods , and the exploration of their health benefits .

属性

IUPAC Name |

1-isothiocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGGVVRPLBWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

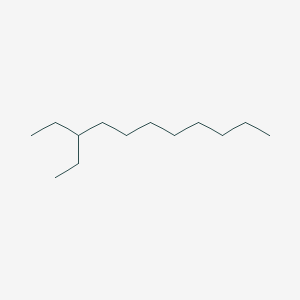

CCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172482 | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecyl isothiocyanate | |

CAS RN |

19010-96-9 | |

| Record name | Undecyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)